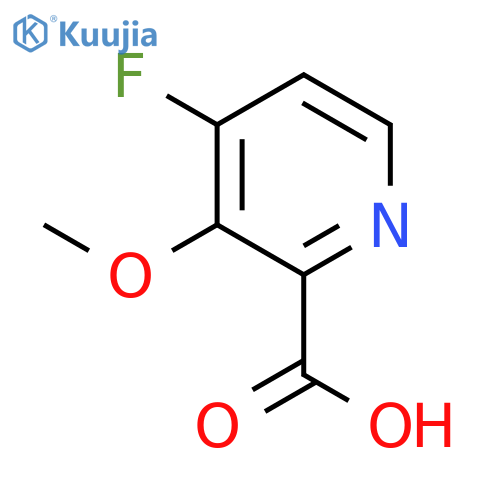

Cas no 1211591-44-4 (4-Fluoro-3-methoxypyridine-2-carboxylic acid)

1211591-44-4 structure

商品名:4-Fluoro-3-methoxypyridine-2-carboxylic acid

CAS番号:1211591-44-4

MF:C7H6FNO3

メガワット:171.125845432281

CID:4905965

4-Fluoro-3-methoxypyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-methoxypyridine-2-carboxylic acid

- 4-Fluoro-3-methoxypicolinic acid

-

- インチ: 1S/C7H6FNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11)

- InChIKey: BRJAFKAWFGCAMA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CN=C(C(=O)O)C=1OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 176

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 59.4

4-Fluoro-3-methoxypyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005704-500mg |

4-Fluoro-3-methoxypicolinic acid |

1211591-44-4 | 95% | 500mg |

$1769.25 | 2023-09-04 | |

| Alichem | A029005704-1g |

4-Fluoro-3-methoxypicolinic acid |

1211591-44-4 | 95% | 1g |

$2952.90 | 2023-09-04 | |

| Alichem | A029005704-250mg |

4-Fluoro-3-methoxypicolinic acid |

1211591-44-4 | 95% | 250mg |

$980.00 | 2023-09-04 |

4-Fluoro-3-methoxypyridine-2-carboxylic acid 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

1211591-44-4 (4-Fluoro-3-methoxypyridine-2-carboxylic acid) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬